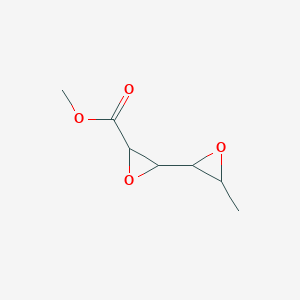
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate
描述
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of two oxirane rings and a carboxylate ester group.
属性
CAS 编号 |
5120-63-8 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-3-4(10-3)5-6(11-5)7(8)9-2/h3-6H,1-2H3 |
InChI 键 |
QMCUEOPFERTFEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)C2C(O2)C(=O)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of a suitable alkene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the oxirane rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the efficiency of the epoxidation reaction and minimize by-product formation .
化学反应分析
Types of Reactions
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various functionalized derivatives, depending on the specific reagents and conditions used .
科学研究应用
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate involves the reactivity of its oxirane rings. The compound can undergo ring-opening reactions, which are typically catalyzed by acids or bases. These reactions lead to the formation of reactive intermediates that can interact with various molecular targets, including nucleophiles and electrophiles. The pathways involved in these reactions are often studied using computational methods and experimental techniques to understand the kinetics and thermodynamics of the processes .
相似化合物的比较
Similar Compounds
Oxirane, 2-ethyl-3-methyl-: This compound has a similar oxirane structure but differs in the substitution pattern on the oxirane ring.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound contains an oxirane ring with different substituents, leading to distinct chemical properties.
Oxirane, 2-methyl-3-(1-methylethyl)-: Another similar compound with variations in the substituents on the oxirane ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


